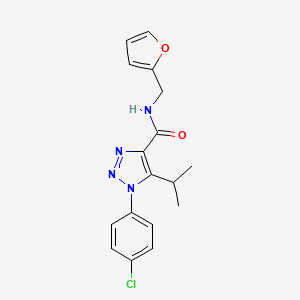
1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazole compounds often involves multistep reactions, starting from basic aromatic compounds or esters, utilizing cyclization techniques and specific conditions to achieve the desired triazole core. For instance, triazole derivatives have been synthesized through a process involving the reaction of an ester with ethylene diamine under specific conditions to achieve high yields (Kan, 2015). Similar approaches could be adapted for the synthesis of "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including their tautomeric forms and crystalline structure, can be characterized using various spectroscopic and X-ray crystallography techniques. Studies on similar compounds have revealed the importance of hydrogen bonding, pi-stacking, and other non-covalent interactions in determining the molecular conformation and stability of triazole derivatives (Yeo, Azizan, Tiekink, 2019).
Chemical Reactions and Properties
Triazole compounds are known for their versatility in chemical reactions, serving as scaffolds for further functionalization. They can undergo various chemical transformations, including cycloaddition reactions, substitution reactions, and interactions with nucleophiles and electrophiles, which can be tailored to modify their chemical properties for specific applications (Bekircan, Özen, Gümrükçüoğlu, Bektaş, 2008).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has shown that triazole derivatives, including compounds structurally related to "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide," are effective corrosion inhibitors for mild steel in acidic media. These studies demonstrate the compounds' ability to form protective layers on metal surfaces, significantly reducing the rate of corrosion. The efficiency of these inhibitors was found to be high, with some derivatives achieving inhibition efficiencies up to 99% in hydrochloric acid solutions. The mechanism of action involves the adsorption of the triazole derivatives on the steel surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002; Bentiss et al., 2007).
Antitumor Activity
Compounds with the triazole core have been explored for their antitumor properties. Studies on imidazotetrazines, which share a similar heterocyclic framework with "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide," highlight their potential in developing broad-spectrum antitumor agents. These compounds, through their unique chemical reactivity and ability to act as prodrugs, have shown promising activity against various types of leukemia (Stevens et al., 1984).
Organic Synthesis and Chemical Reactivity
The structural versatility of triazole derivatives makes them valuable in organic synthesis, offering a pathway to a wide range of chemical reactions and product formations. Research into the reactivity of azole carbaldehydes, including those with furan and triazole moieties, demonstrates the potential for synthesizing complex organic compounds. These reactions are pivotal in the development of pharmaceuticals, agrochemicals, and materials science (Saikachi et al., 1982).
Molecular Structure Analysis
The molecular and crystal structure analysis of compounds closely related to "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide" reveals insights into their chemical behavior and interaction mechanisms. X-ray crystallography studies on triazole derivatives provide valuable information on their molecular geometry, tautomeric states, and potential for forming supramolecular architectures through hydrogen bonding and other non-covalent interactions (Yeo et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-11(2)16-15(17(23)19-10-14-4-3-9-24-14)20-21-22(16)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHMEDZIINRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)
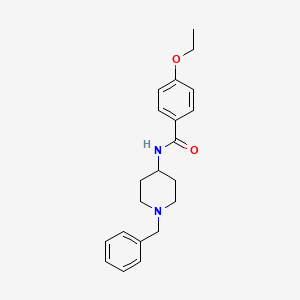
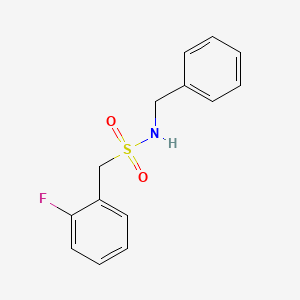
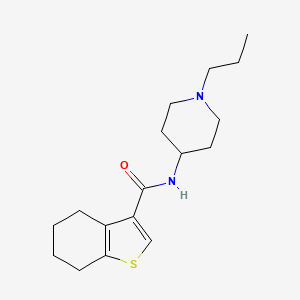
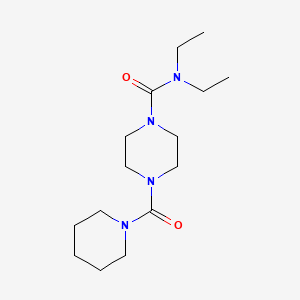
![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)
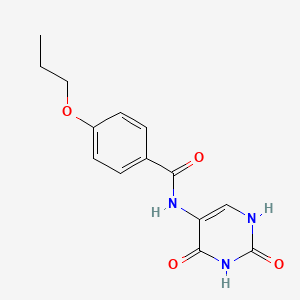



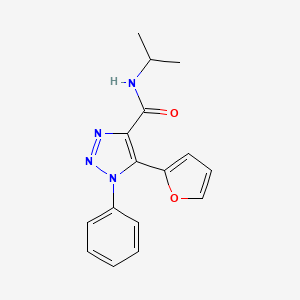
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)